Dabigatran D4 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.
Aplicaciones Científicas De Investigación
In Vitro and Ex Vivo Anticoagulant Activity
Dabigatran is a direct thrombin inhibitor (DTI) with significant potential in anticoagulant therapy. It inhibits human thrombin and thrombin-induced platelet aggregation. Dabigatran demonstrates concentration-dependent anticoagulant effects in various species in vitro, including doubling the activated partial thromboplastin time (aPTT), prothrombin time (PT), and ecarin clotting time (ECT) in human platelet-poor plasma (PPP) (Wienen et al., 2007).
Antidote for Dabigatran
A specific antidote for dabigatran, identified as aDabi-Fab, has been developed to counteract the increased risk of bleeding associated with anticoagulation therapy. The antidote binds dabigatran with a significantly higher affinity than it does thrombin, thus rapidly reversing the anticoagulant activity of dabigatran in vivo in a rat model of anticoagulation (Schiele et al., 2013).
Elimination by Hemodialysis
Dabigatran can be substantially eliminated from the central compartment through a 4-hour hemodialysis session. This procedure results in a marked reduction in its anticoagulant activity, making hemodialysis a suitable approach for rapid elimination in emergency situations (Khadzhynov et al., 2013).
Pharmacokinetics in Atrial Fibrillation Patients
The pharmacokinetics of dabigatran in patients with non-valvular atrial fibrillation (AF) were characterized from the RE-LY trial. Key factors affecting the apparent clearance of dabigatran include creatinine clearance, age, sex, and heart failure (Liesenfeld et al., 2011).
Influence of Renal Impairment
Renal impairment significantly increases exposure to dabigatran, correlating with the severity of renal dysfunction. Dabigatran can be partly removed from the plasma by hemodialysis in patients with end-stage renal disease (ESRD) (Stangier et al., 2010).
Comparison with Warfarin in Mechanical Heart Valve Patients
In patients with mechanical heart valves, dabigatran usage resulted in increased rates of thromboembolic and bleeding complications compared to warfarin. This suggests no benefit and an excess risk of using dabigatran in such patients (Eikelboom et al., 2013).
Carboxylesterase-Dependent Hydrolysis
Dabigatran etexilate is hydrolyzed by intestinal CES2 to an intermediate M2 metabolite and then hydrolyzed to dabigatran in the liver by CES1. This indicates a two-step enzymatic process for converting dabigatran etexilate to its active form (Laizure et al., 2014).
Novel Reversible Nonpeptide Inhibitor of Thrombin
Dabigatran's mechanism as a selective, reversible thrombin inhibitor offers a predictable pharmacodynamic response, making it an effective alternative to warfarin in chronic therapy for venous thromboembolism and cardioembolic stroke prevention (Eisert et al., 2010).
Coagulation Assays and Anticoagulant Activity
Dabigatran influences common coagulation assays like APTT, PT, and thrombin time. Understanding its effects on these assays is crucial for interpreting coagulation test results in patients receiving dabigatran therapy (van Ryn et al., 2010).
Pharmacogenetics and Safety
Factors like sex, use of pantoprazole, and polymorphisms in certain genes influence the pharmacokinetics and safety of dabigatran. This information is vital for personalized dabigatran therapy (Zubiaur et al., 2020).
Propiedades
Fórmula molecular |
C25H22D4ClN7O3 |
---|---|
Peso molecular |
512 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.